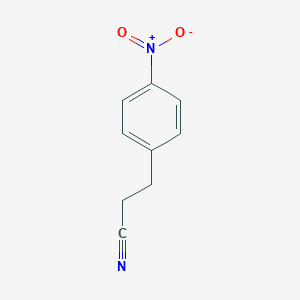

4-Nitrohydrocinnamonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBCIYYRQGBBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407824 | |

| Record name | 3-(4-Nitrophenyl)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53563-09-0 | |

| Record name | 3-(4-Nitrophenyl)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Nitrohydrocinnamonitrile

Precursor-Based Synthetic Strategies

Precursor-based strategies for synthesizing 4-Nitrohydrocinnamonitrile rely on the assembly of the molecule from carefully chosen starting materials, primarily through carbon-carbon bond formation or the sequential introduction of the key functional groups.

The construction of the carbon skeleton of this compound is a fundamental approach. These methods often involve the creation of the C2-C3 bond (relative to the nitrile) or the C1-C2 bond.

One prominent method is the Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogues. masterorganicchemistry.comnumberanalytics.comnumberanalytics.com In this context, a cyanide nucleophile can be added to a suitable 4-nitrophenyl-substituted acceptor. For instance, the conjugate addition of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to 4-nitrostyrene (B89597) establishes the complete carbon framework in a single step. The reaction is typically facilitated by a base or a catalyst to generate the nucleophilic cyanide species.

Another pathway involves the reaction of 4-nitrobenzaldehyde (B150856) with a C2-synthon containing a nitrile group. A classic example is the Knoevenagel condensation of 4-nitrobenzaldehyde with acetonitrile, followed by the selective reduction of the resulting 4-nitrocinnamonitrile. A related synthesis involves reacting 4-nitrobenzaldehyde with malononitrile, followed by further chemical transformations.

| Method | Precursor(s) | Key Reagents | Typical Conditions |

| Michael Addition | 4-Nitrostyrene | KCN, Acetone cyanohydrin, or TMSCN; Base or Catalyst | Aprotic solvents (e.g., DMF, THF) |

| Knoevenagel Condensation | 4-Nitrobenzaldehyde, Acetonitrile | Base (e.g., Piperidine, EtONa) | Reflux in solvent (e.g., Ethanol) |

These strategies involve forming the target molecule by introducing the essential nitro and nitrile functional groups onto a pre-existing carbon skeleton.

Nitration of Hydrocinnamonitrile: A direct approach is the electrophilic aromatic substitution on hydrocinnamonitrile (3-phenylpropanenitrile). The nitration of the benzene (B151609) ring can be achieved using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. This reaction typically yields a mixture of ortho, meta, and para isomers, from which the desired 4-nitro isomer must be separated. The directing effect of the propylnitrile group influences the regioselectivity of the reaction.

Nitrile Introduction: Alternatively, the synthesis can commence from a precursor that already contains the 4-nitrophenyl ethyl moiety. A highly effective and common method is the nucleophilic substitution of a suitable leaving group with a cyanide salt. 4-Nitrophenethyl bromide is an excellent precursor for this transformation. nih.govsigmaaldrich.com The reaction with sodium or potassium cyanide in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), readily displaces the bromide to yield this compound. cdnsciencepub.com Phase-transfer catalysts can be employed to enhance the reaction rate and yield, particularly in biphasic systems. sctunisie.org

| Method | Precursor(s) | Key Reagents | Typical Conditions |

| Nitration | Hydrocinnamonitrile | Conc. HNO₃, Conc. H₂SO₄ | 0°C to room temperature |

| Nucleophilic Substitution | 4-Nitrophenethyl bromide | NaCN or KCN | DMF or DMSO solvent; elevated temperature |

Catalyst-Assisted Synthetic Protocols

Catalysis offers powerful tools for synthesizing this compound with high efficiency and selectivity, often under milder conditions than traditional stoichiometric reactions.

Transition metal catalysts are widely used to facilitate key bond-forming reactions. One of the most direct catalytic routes to this compound is the hydrocyanation of 4-nitrostyrene . This reaction involves the addition of H-CN across the double bond, typically catalyzed by nickel or palladium complexes. These catalysts activate both the alkene and the cyanide source, enabling the formation of the C-C and C-H bonds at the benzylic and terminal positions, respectively.

Another significant transition metal-mediated approach is the selective hydrogenation of 4-nitrocinnamonitrile . The challenge in this reaction is to reduce the carbon-carbon double bond of the cinnamonitrile (B126248) moiety without affecting the nitro group or the nitrile function. Palladium-based catalysts, such as palladium on carbon (Pd/C), are often effective for this selective transformation under controlled hydrogen pressure and temperature. The choice of solvent and catalyst support can significantly influence the chemoselectivity of the reduction.

| Method | Precursor(s) | Catalyst | Reagents | Typical Conditions |

| Catalytic Hydrocyanation | 4-Nitrostyrene | Ni(0) or Pd(0) complex | HCN or Acetone cyanohydrin | Anhydrous, aprotic solvent |

| Selective Hydrogenation | 4-Nitrocinnamonitrile | Pd/C, Raney Nickel | H₂ gas | Controlled pressure and temperature |

Research on related structures shows that catalyst-free methods using reagents like Hantzsch esters can also achieve selective reduction of the C=C bond in conjugated alkenes with high yields. rsc.org For example, 2,3-bis(4-nitrophenyl)propanenitrile was obtained in 95% yield via this method. rsc.org

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a greener alternative to metal-based catalysts. prepchem.com For the synthesis of this compound, organocatalytic methods primarily focus on the conjugate addition of cyanide to an activated substrate.

The asymmetric hydrocyanation of nitroalkenes has been explored using bifunctional organocatalysts, such as those based on thiourea. mdpi.com In a representative reaction, a catalyst can activate 4-nitrostyrene through hydrogen bonding, while simultaneously activating a cyanide source like trimethylsilyl cyanide (TMSCN). This dual activation facilitates the nucleophilic attack of the cyanide ion on the β-carbon of the styrene (B11656) derivative. While often used for asymmetric synthesis, these principles are directly applicable to the formation of achiral molecules like this compound, promoting the reaction under mild, metal-free conditions.

| Method | Precursor(s) | Catalyst Type | Reagents | Typical Conditions |

| Conjugate Hydrocyanation | 4-Nitrostyrene | Bifunctional Thiourea or Amine-based | TMSCN, AcOH | Organic solvent (e.g., Toluene, CH₂Cl₂) |

Modern and Sustainable Synthesis Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the use of safer solvents, lower energy consumption, and atom-economical reactions.

One sustainable approach involves the use of water as a reaction medium . Michael additions of nitroalkanes to various acceptors have been successfully performed in aqueous or biphasic systems. sctunisie.org The use of a phase-transfer catalyst in a water-dichloromethane system, for instance, can significantly improve yields by facilitating the interaction between the water-soluble base and the organic-soluble substrate. sctunisie.org This approach minimizes the reliance on volatile organic solvents.

Biocatalysis represents another frontier in green synthesis. While specific enzymatic routes to this compound are not widely documented, related transformations suggest future possibilities. For example, enzymes are used for the decarboxylation of cinnamic acids to styrenes, which are key precursors. Furthermore, the selective reduction of a nitro group or the hydrolysis of a nitrile can be achieved with high selectivity using enzymes like nitroreductases or nitrilases, respectively.

Photocatalysis and solar-driven reactions are also emerging as highly sustainable methods. Recent research has demonstrated the solar-accelerated chemoselective hydrogenation of 4-nitrostyrene to 4-vinylaniline (B72439) using specialized catalysts, highlighting the potential for using light as a clean energy source for related transformations. rsc.org

Flow Chemistry Applications

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages for the synthesis of this compound. innovation.cavapourtec.com This technology provides superior control over reaction parameters such as temperature, pressure, and stoichiometry, which is particularly crucial for exothermic and potentially hazardous processes like aromatic nitration. beilstein-journals.org The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, mitigating the risks of thermal runaways and improving the selectivity of the reaction. innovation.ca

A plausible flow synthesis route to this compound would involve the nitration of hydrocinnamonitrile. In a typical setup, streams of hydrocinnamonitrile dissolved in a suitable solvent (e.g., sulfuric acid) and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be introduced via precise pumps into a mixing unit before entering a temperature-controlled reactor coil. beilstein-journals.org The residence time within the reactor can be finely tuned to ensure complete conversion while minimizing the formation of byproducts. beilstein-journals.org Research on the flow nitration of analogous compounds, such as toluene, demonstrates the potential for achieving high yields and regioselectivity under optimized conditions. beilstein-journals.org For instance, continuous flow nitration often results in cleaner products compared to batch methods, which can suffer from impurities due to poor temperature control. researchgate.net The output from the reactor can then be directed into a subsequent module for continuous quenching and work-up, potentially telescoping multiple synthetic steps without isolating intermediates. vapourtec.combeilstein-journals.org

Table 1: Representative Parameters for Aromatic Nitration in Continuous Flow

| Substrate | Nitrating Agent | Temperature (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine-N-oxide | H₂SO₄/HNO₃ | 120 | 80 min | 78 | beilstein-journals.org |

| Toluene | H₂SO₄/HNO₃ | 65 | 15 min | 93 (combined isomers) | beilstein-journals.org |

| 2-Amino-6-chloro-4-pyrimidinol | 90% HNO₃ in H₂SO₄ | Not specified | ~2.5 min | Not specified | beilstein-journals.org |

Mechanochemical Syntheses

Mechanochemistry, which utilizes mechanical energy from methods like grinding or ball-milling to induce chemical transformations, offers a compelling green chemistry alternative for synthesizing this compound. nih.govresearchgate.net These techniques are often performed in the absence of bulk solvents, which dramatically reduces chemical waste and can lead to the formation of products that are inaccessible through traditional solution-phase chemistry. beilstein-journals.orgmdpi.com

The synthesis of this compound via mechanochemistry could be approached through several pathways. One potential route is the direct oxidation of a corresponding primary amine under ball-milling conditions, a method that has proven effective for creating nitriles in a metal- and solvent-free manner. researchgate.net Another possibility involves the mechanochemical coupling of precursor molecules. For example, the synthesis of complex nitriles like hexaazatriphenylenehexacarbonitrile has been successfully achieved in minutes using vibratory ball milling, with yields exceeding those of conventional wet-chemical methods. acs.org This demonstrates the power of mechanochemistry to drive condensation and coupling reactions efficiently. acs.org

The process typically involves placing the reactants, and sometimes a catalytic amount of an additive or a grinding auxiliary, into a milling jar with grinding media (e.g., steel or zirconia balls). mdpi.comacs.org The high-energy impacts generated during milling create localized high-pressure and high-temperature spots that activate the reactants and drive the reaction forward. nih.gov Liquid-assisted grinding (LAG), where a minimal amount of liquid is added, can further accelerate reaction rates and improve yields. beilstein-journals.org

Table 2: Exemplary Conditions for Mechanochemical Synthesis of Nitriles and Related Compounds

| Reaction Type | Reactants | Milling Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Coupling/Condensation | Hexaketocyclohexane, Diaminomaleonitrile | Vibratory ball mill (35 Hz) | 10 min | 67 | acs.org |

| Imide Synthesis | 3,3′,4,4′-Biphenyltetracarboxylic anhydride, Alkoxyaniline | Mixer mill (20 Hz) | 15 min | 95-99 | mdpi.com |

| Thiourea Synthesis | Amines, Isothiocyanates | Automated ball mill (30 Hz) | 10 min | Quantitative | beilstein-journals.org |

| Oxidation to Nitrile | Primary Amines | Ball-milling | Not specified | Satisfactory | researchgate.net |

Reactivity and Reaction Mechanisms of 4 Nitrohydrocinnamonitrile

Mechanistic Elucidation Studies

Understanding the reactivity of 4-Nitrohydrocinnamonitrile requires a foundational knowledge of how chemical transformations are depicted and analyzed. Mechanistic studies provide insight into the stepwise processes of bond formation and cleavage.

Electron-Pushing Formalism Analysis

Electron-pushing formalism is a symbolic language used in organic chemistry to illustrate the flow of electrons during a reaction. researchgate.net This notation employs curved arrows to show the movement of electron pairs from an electron-rich source (nucleophile, lone pair, or bond) to an electron-deficient sink (electrophile or atom that can accept electrons). oregonstate.edunumberanalytics.com The tail of the arrow originates at the source of the electrons, and the head points to their destination, depicting how bonds are formed and broken. researchgate.net

In the context of this compound, this formalism is critical for describing reactions at both the nitrile and nitro groups. For instance, in the nucleophilic addition to the nitrile carbon, a curved arrow would originate from the nucleophile and point to the electrophilic carbon of the C≡N triple bond. Simultaneously, another arrow would show the movement of one of the pi bonds onto the nitrogen atom. This formalism serves as an essential bookkeeping tool for tracking electrons and formal charges through multi-step reaction mechanisms. organicchemistrydata.org

Reaction Coordinate Pathway Analysis

A reaction coordinate diagram is a graphical representation of the energy of a system as it progresses from reactants to products along a reaction pathway. numberanalytics.com The reaction coordinate itself is an abstract parameter that represents the progress of the reaction, often corresponding to a change in a geometric parameter like a bond length or angle. wikipedia.org

These diagrams illustrate the potential energy profile of a reaction, highlighting key features such as reactants, products, transition states (energy maxima), and intermediates (energy minima). numberanalytics.com The highest energy barrier along the pathway corresponds to the rate-determining step of the reaction. numberanalytics.com For any reaction involving this compound, such as the reduction of its nitrile group, a reaction coordinate diagram would map the energy changes as the system moves from the starting material, through high-energy transition states and potential intermediates (like an imine), to the final amine product. mdpi.com The entire pathway from reactant to product via the transition state can be described by the intrinsic reaction coordinate (IRC). mdpi.comscm.com

Transformations Involving the Nitrile Functional Group

The nitrile group (C≡N) in this compound is a key site of reactivity. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglumenlearning.com The potent electron-withdrawing effect of the para-nitro group further enhances the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles compared to an unsubstituted hydrocinnamonitrile.

Nucleophilic Additions to the Nitrile

Nucleophiles can add to the electrophilic carbon of the nitrile group, leading to the formation of an intermediate imine anion. libretexts.org Subsequent reactions of this intermediate can yield a variety of products.

Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed. The reaction proceeds via the nucleophilic addition of water (in acid) or hydroxide (B78521) (in base) to the nitrile carbon. libretexts.orglumenlearning.com The initial product is an amide (4-nitrohydrocinnamamide), which upon further hydrolysis yields a carboxylic acid (4-nitrohydrocinnamic acid) and ammonia (B1221849) or an ammonium (B1175870) salt. libretexts.orgebsco.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile to form an imine anion salt. masterorganicchemistry.com Aqueous workup of this intermediate does not yield an amine but instead leads to the formation of a ketone. libretexts.orgmasterorganicchemistry.com For example, the reaction of this compound with a Grignard reagent followed by hydrolysis would produce a ketone where the cyano group has been replaced.

Reductions of the Nitrile Moiety

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing nitriles to primary amines. libretexts.orgchemguide.co.ukdoubtnut.com The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. libretexts.org Catalytic hydrogenation, using H₂ gas with a metal catalyst such as Raney nickel, platinum, or palladium, also accomplishes this transformation, yielding 3-(4-aminophenyl)propan-1-amine if the nitro group is also reduced. wikipedia.org

Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H). wikipedia.org DIBAL-H adds a single hydride to the nitrile, forming an imine-aluminum complex. libretexts.org Subsequent hydrolysis in an aqueous workup protonates the imine, which is then readily converted to an aldehyde (4-nitrohydrocinnamaldehyde). libretexts.orgwikipedia.org

Table 1: Selected Reduction Reactions of the Nitrile Group This table outlines common reagents for the reduction of the nitrile functional group and the corresponding products.

| Reagent | Product Functional Group | Specific Product Name |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | 3-(4-nitrophenyl)propan-1-amine |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Primary Amine | 3-(4-aminophenyl)propan-1-amine* |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | 4-nitrohydrocinnamaldehyde |

*Note: Catalytic hydrogenation typically reduces both the nitrile and the nitro group.

Reactivity of the Nitro Functional Group

The most significant transformation of the aromatic nitro group is its reduction to a primary amine (–NH₂). This reaction is a cornerstone of synthetic chemistry, providing a route to aromatic amines. A variety of reagents can effect this reduction:

Catalytic Hydrogenation: As mentioned previously, catalytic hydrogenation is a highly effective method. Using catalysts like palladium, platinum, or nickel, the nitro group is readily reduced to an amine. libretexts.org

Metals in Acid: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). libretexts.org This process generates the corresponding anilinium salt, which is then neutralized with a base to liberate the free amine.

The reduction of the nitro group in this compound yields 4-aminohydrocinnamonitrile. If a reducing agent strong enough to reduce both functional groups is used (e.g., catalytic hydrogenation under appropriate conditions), the final product would be 3-(4-aminophenyl)propan-1-amine.

Reductive Transformations of the Nitro Group

One of the most fundamental reactions of this compound involves the reduction of its nitro group to form 4-aminohydrocinnamonitrile. This transformation is a critical step in the synthesis of various derivatives, as it converts a strong electron-withdrawing group into a versatile electron-donating amino group. nih.gov The reduction is typically achieved through catalytic hydrogenation.

A variety of catalytic systems have been proven effective for the reduction of the 4-nitrophenyl moiety in analogous compounds. These reactions are generally carried out using a hydrogen source, such as hydrogen gas (H₂) or sodium borohydride (B1222165) (NaBH₄), in the presence of a metal catalyst. nih.govrsc.org The catalyst facilitates the transfer of electrons and protons to the nitro group, typically proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. libretexts.org Metals such as palladium, platinum, nickel, copper, and cobalt are commonly employed. nih.govrsc.orgrsc.org The choice of catalyst and reaction conditions can be optimized to ensure high yield and selectivity. For instance, studies on the reduction of 4-nitrophenol (B140041) (4-NP) and other nitroarenes provide a reliable model for the conditions applicable to this compound. nih.govmdpi.com

Table 1: Representative Catalytic Systems for the Reduction of 4-Nitro-Substituted Aromatic Compounds This table is based on data from analogous compounds to illustrate typical reaction conditions.

| Catalyst | Reducing Agent | Solvent | Temperature | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Copper Nanowires (CuNWs) | NaBH₄ | Water | Room Temp. | 99% Conversion (in 60s) | mdpi.com |

| Copper(II)-Schiff Base Complex | NaBH₄ | Water/Methanol | Room Temp. | ~97.5% Conversion | core.ac.uk |

| HKUST-1/Hydrogel Composite | NaBH₄ | Water | Room Temp. | 100% Conversion (in 25 min) | rsc.org |

| Co Nanoparticles on N-doped Carbon | H₂ | Ethanol | 100-140°C | High Activity | rsc.org |

| Pd Nanoparticle-Organic-Silica | H₂ | Not Specified | Variable | Quantitative Conversion | mit.edu |

Role of the Nitro Group in Electron Withdrawal

The nitro group (-NO₂) is a quintessential electron-withdrawing group (EWG) due to both induction and resonance effects. Its strong electronegativity pulls electron density from the aromatic ring through the sigma bond (inductive effect). Simultaneously, the π-system of the nitro group can accept electron density from the aromatic ring's π-system (resonance effect), creating a partial positive charge on the ring, particularly at the ortho and para positions.

In this compound, the nitro group is para to the hydrocinnamonoyl substituent. This powerful electron-withdrawing effect significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) reactions, which require an electron-rich aromatic ring to attack an incoming electrophile. Conversely, this electron deficiency makes the aromatic ring susceptible to attack by strong nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr). smolecule.comwuxiapptec.com This reactivity is particularly pronounced when a suitable leaving group is present at the ortho or para position, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively stabilized by the nitro group. wuxiapptec.com

Reactions of the Hydrocinnamoyl Framework

The hydrocinnamoyl portion of the molecule, consisting of the benzene ring and the attached three-carbon nitrile chain, possesses its own distinct reactive sites.

Aromatic Ring Functionalization

Due to the deactivating nature of the nitro and cyano groups, the primary mode of functionalization on the aromatic ring of this compound is Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a potent nucleophile attacks the carbon atom bearing a leaving group. While the molecule lacks a classic halide leaving group, under forcing conditions or with specific reagents, the nitro group itself can be displaced.

A highly relevant analogue is the reaction of 4-nitrobenzonitrile (B1214597) with sodium methoxide (B1231860). wuxiapptec.comresearchgate.net Computational and experimental studies show that the methoxide nucleophile can attack the aromatic ring. wuxiapptec.com The reaction is sensitive to conditions, but it demonstrates that nucleophiles can substitute groups on a ring activated by both nitro and cyano functions. wuxiapptec.comresearchgate.net Another potential pathway is photocyanation, where irradiation in the presence of cyanide ions can lead to substitution, often meta to the nitro group. cdnsciencepub.com

Aliphatic Chain Reactivity

The aliphatic propanenitrile chain offers two main sites for reactivity: the α-carbon (Cα) adjacent to the nitrile group and the β-carbon (Cβ) at the benzylic position.

The hydrogen atoms on the α-carbon are acidic due to the strong electron-withdrawing effect of the adjacent cyano group (-C≡N). This position is known as an "active methylene" group. clockss.orgthieme-connect.de Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate this carbon to form a resonance-stabilized enolate. libretexts.orglibretexts.orgyoutube.com This nucleophilic enolate can then react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new C-C bond, a process known as α-alkylation. libretexts.orgchadsprep.com This method allows for the direct functionalization of the aliphatic chain.

The β-carbon is a benzylic position. The C-H bonds at this site are weaker than typical alkane C-H bonds because their homolytic cleavage leads to a resonance-stabilized benzylic radical. This makes the benzylic position a prime target for radical-based functionalization. nih.govrsc.org

Radical Pathways and Intermediates in this compound Chemistry

Radical reactions offer alternative pathways for the functionalization of this compound, diverging from traditional ionic chemistry. These reactions proceed through three main phases: initiation, propagation, and termination. libretexts.orgfujifilm.com

The most probable site for radical formation on the molecule is the benzylic β-carbon. Initiation, often using heat, UV light, or a chemical initiator like a peroxide, can lead to the abstraction of a hydrogen atom from this position. nih.govlibretexts.org This generates a benzylic radical, which is stabilized by delocalization of the unpaired electron into the π-system of the aromatic ring.

Once formed, this benzylic radical is a key intermediate that can participate in various propagation steps. nih.govnih.gov For example, it can be trapped by oxidizing agents or couple with other radicals. Modern synthetic methods, including cooperative photoredox and N-heterocyclic carbene (NHC) catalysis, have been developed to achieve site-selective acylation of benzylic C-H bonds via a radical/radical cross-coupling mechanism. nih.gov Furthermore, nitro-containing compounds themselves can be involved in radical-initiated pathways, potentially opening up additional reaction manifolds. smolecule.comrsc.orgmdpi.com The interplay between benzylic radical formation and the electronic influence of the nitro group makes for a complex but potentially rich area of chemical transformation.

Regioselectivity and Stereoselectivity in 4 Nitrohydrocinnamonitrile Reactions

Factors Governing Regiochemical Outcomes

Electronic Influences on Site Selectivity

No specific research data is available to detail the electronic influences on site selectivity in reactions of 4-Nitrohydrocinnamonitrile.

Steric Effects on Regioselectivity

No specific research data is available to detail the steric effects on regioselectivity in reactions of this compound.

Stereochemical Control in Transformations

Diastereoselective Reactions

No specific research data is available to detail diastereoselective reactions involving this compound. Consequently, no data table on diastereomeric ratios can be provided.

Enantioselective Syntheses Involving this compound

No specific research data is available to detail enantioselective syntheses involving this compound. Consequently, no data table on enantiomeric excess can be provided.

Mechanistic Origins of Selectivity

Without experimental results from regioselective and stereoselective reactions, a discussion on the mechanistic origins of selectivity for this compound would be entirely theoretical and lack the required factual basis from detailed research findings.

Applications of 4 Nitrohydrocinnamonitrile As a Synthetic Intermediate

Utilization in the Construction of Complex Organic Molecules

The unique arrangement of the nitro and nitrile functionalities within 4-Nitrohydrocinnamonitrile makes it an ideal precursor for building intricate molecular architectures. Chemists leverage these groups to orchestrate cyclization reactions and participate in sequential chemical processes that efficiently increase molecular complexity.

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. frontiersin.org this compound is particularly well-suited for the synthesis of quinoline (B57606) derivatives. The synthetic strategy typically involves a reductive cyclization process. In this reaction, the aromatic nitro group is first reduced to a primary amine (-NH2) using various reagents such as iron in acidic medium, catalytic hydrogenation, or sodium dithionite. organic-chemistry.orgresearchgate.net The resulting aniline (B41778) intermediate then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of a six-membered ring.

This cyclization is a powerful method for constructing the core quinoline skeleton. The initial product is often a dihydroquinoline derivative, which can subsequently be aromatized to yield the final quinoline product. The ability to form quinolines is significant, as this scaffold is present in numerous biologically active compounds. nih.gov The synthesis of various N-heterocycles through the reductive cyclization of substituted nitroarenes is a well-established field, highlighting the utility of precursors like this compound. researchgate.netnih.gov

| Starting Material Type | Key Transformation | Reagents/Catalysts | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| o-Nitrochalcones | Reductive Carbonylative Cyclization | HCOOH/Ac2O, Pd Catalyst | 4-Quinolones | nih.gov |

| Substituted Nitroarenes | Reductive Cyclization by CO | CO, Pd/Phenanthroline | Indoles, Quinolines | researchgate.net |

| Nitroarene tethered to Ketone | Base-Mediated Reductive Cyclization | K2CO3, NMP | Benzazocines | nih.gov |

| Nitroarenes | Photo-driven Reduction/Cyclization | Visible Light, Amine (as C1 synthon) | Benzimidazoles, Quinazolinones | rsc.org |

A cascade reaction, also known as a tandem or domino reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all occurring in a single pot. wikipedia.org20.210.105 This approach enhances synthetic efficiency by increasing atom economy and reducing waste, time, and labor. 20.210.105

The conversion of this compound to a quinoline is a classic example of a cascade reaction. chemrxiv.org The process is initiated by the reduction of the nitro group. The resulting amine immediately participates in the subsequent intramolecular cyclization onto the nitrile group without the need for isolation of the intermediate. wikipedia.org This seamless sequence of reduction followed by cyclization streamlines the synthesis of the heterocyclic core. The cyano group is a valuable radical acceptor, which opens up possibilities for its use in radical cascade reactions to construct diverse heterocyclic and carbocyclic systems. rsc.org Research has demonstrated similar cascade processes, such as the synthesis of multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles, which proceeds via a metal-catalyzed reductive cyclization cascade involving the reduction of a nitro group and its subsequent attack on a nitrile. chemrxiv.org Such methodologies, which form multiple chemical bonds in a single operation, are central to modern organic synthesis. mdpi.com

Contributions to Advanced Materials Synthesis

The functional groups of this compound make it a potential building block for advanced materials. jhu.eduscilit.com Advanced materials, including polymers, ceramics, and composites, are designed for specific, high-performance applications in fields like energy, medicine, and engineering. scilit.comfrontiersin.org

The presence of a nitroaromatic system suggests potential applications in the field of energetic materials. Nitrogen- and oxygen-rich heterocyclic scaffolds are known components of high-performance, "green" energetic materials that aim to reduce environmental impact. rsc.org Furthermore, upon reduction of the nitro group to an amine, this compound can be transformed into a monomer suitable for producing functional polymers such as polyamides or polyimides. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for polymerization or for grafting specific functionalities onto a polymer backbone. The nitrophenyl moiety itself is a chromophore, which suggests that this compound could be a precursor for synthesizing dyes or materials with specific optical properties.

| Potential Material Type | Relevant Functional Group(s) | Required Synthetic Transformation | Reference Context |

|---|---|---|---|

| Energetic Materials | Nitro Group (-NO2) | Incorporation into a high-nitrogen, high-oxygen framework | rsc.org |

| Functional Polymers (e.g., Polyamides) | Amine (from Nitro reduction), Carboxylic Acid (from Nitrile hydrolysis) | Polycondensation | openmedicinalchemistryjournal.com |

| Corrosion Inhibitors | Nitrogen Heterocycle (from cyclization) | Reductive Cyclization | openmedicinalchemistryjournal.com |

| Dyes / Optical Materials | Nitrophenyl Chromophore | Chemical modification to enhance chromophoric properties | nih.gov |

Application in the Synthesis of Bioactive Scaffolds

A bioactive scaffold is a core molecular structure that is responsible for a compound's biological activity. whiterose.ac.uk The synthesis of these scaffolds is a cornerstone of medicinal chemistry and drug discovery. nih.govjournalhi.com this compound serves as an important starting material for producing such scaffolds, primarily through its conversion to nitrogen-containing heterocycles. frontiersin.orgjournalhi.com

The quinoline ring system, readily synthesized from this compound, is a privileged scaffold in medicinal chemistry. nih.gov It is found in a wide range of therapeutic agents with applications including anticancer and anti-infective treatments. journalhi.comnih.gov For example, researchers have designed and synthesized novel quinoline-indole derivatives that act as potent anti-tubulin agents by binding to the colchicine (B1669291) site, demonstrating significant anticancer activity. nih.gov The synthesis of such complex molecules often relies on the availability of functionalized precursors like quinolines, which can be derived from simpler starting materials. By providing an efficient route to the quinoline core, this compound facilitates the exploration of new chemical space and the development of novel drug candidates. whiterose.ac.uknih.gov

| Core Scaffold | Synthetic Route from Precursor | Area of Biological Activity | Reference |

|---|---|---|---|

| Quinoline | Reductive Cyclization | Anticancer, Anti-tubulin agents, Antimalarial, Antibacterial | nih.govnih.gov |

| Indole Analogues | Skeletal Rearrangement from Quinolines | Anticancer, Antimicrobial | chemrxiv.orgnih.gov |

| Benzazocines | Multi-step synthesis involving reductive cyclization | Cytotoxicity against cancer cell lines | nih.gov |

Derivatives and Analogues of 4 Nitrohydrocinnamonitrile

Design Principles for Structural Modification

The design of 4-Nitrohydrocinnamonitrile derivatives is guided by the desire to modulate its chemical and physical properties. Key principles for structural modification include:

Alteration of Electronic Properties: The potent electron-withdrawing nature of the nitro group dominates the reactivity of the aromatic ring. libretexts.orgmsu.edu Introducing additional substituents on the ring can either enhance or diminish this effect. Electron-donating groups (EDGs) like amino (-NH2) or methoxy (B1213986) (-OCH3) can counteract the deactivating effect of the nitro group, while other electron-withdrawing groups (EWGs) like halogens or trifluoromethyl (-CF3) can further decrease electron density. libretexts.orgmsu.edu

Modification of the Aliphatic Chain: The propylene (B89431) linker can be functionalized to introduce new reactive sites. For instance, the introduction of a hydroxyl or chloro group at the α- or β-position can serve as a handle for further synthetic transformations. smolecule.com

Transformation of the Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations fundamentally alter the molecule's character, opening up new avenues for derivatization.

Introduction of Bioactive Moieties: For applications in medicinal chemistry, known pharmacophores can be incorporated into the this compound framework to design hybrid molecules with potential biological activities.

Synthesis of Substituted Analogues

The synthesis of substituted analogues of this compound can be achieved through various synthetic strategies, either by modifying the parent compound or by starting from appropriately substituted precursors.

One common approach involves the reaction of a substituted 4-nitrobenzaldehyde (B150856) with a suitable nitrile-containing reagent. For example, 2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile can be synthesized from 4-nitrobenzaldehyde and malononitrile, followed by a reduction step. Another example is the synthesis of 2-Chloro-3-(4-nitrophenyl)propanenitrile. smolecule.com

The following table summarizes the synthesis of some substituted analogues:

| Compound Name | Starting Materials | Key Reagents and Conditions | Reference |

| 2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile | 4-Nitrobenzaldehyde, Malononitrile | Base (e.g., sodium ethoxide), followed by reduction | |

| 2-Chloro-3-(4-nitrophenyl)propanenitrile | Not specified, likely from a related precursor | Chlorinating agent | smolecule.com |

| 3-Hydroxy-3-(4-nitrophenyl)propanenitrile | 4-Nitrobenzaldehyde, Bromoacetonitrile | Indium, Chlorotrimethylsilane in THF | oup.com |

| 3-(4-Aminophenyl)propanenitrile | 4-Nitrophenylpropanenitrile | Reducing agent (e.g., LiAlH4 or catalytic hydrogenation) |

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity of this compound derivatives is profoundly influenced by the electronic nature of the substituents on the aromatic ring.

The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. msu.eduegyankosh.ac.in However, the presence of an activating group can alter this directing effect. For instance, in 3-(4-amino-3-nitrophenyl)propanenitrile, the amino group would be the dominant ortho-, para-director, influencing the position of further substitution.

The substituents also affect the reactivity of the side chain. An electron-withdrawing group on the phenyl ring enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. mdpi.com Conversely, an electron-donating group would decrease the reactivity of the nitrile group towards nucleophiles. mdpi.com

The following table outlines the expected influence of different substituents on the reactivity of the aromatic ring and the nitrile group:

| Substituent at C2 or C3 of the Phenyl Ring | Effect on Aromatic Ring Reactivity (Electrophilic Substitution) | Effect on Nitrile Group Reactivity (Nucleophilic Attack) |

| Electron-Donating Group (e.g., -OCH3, -NH2) | Activation (relative to this compound) | Decreased reactivity |

| Electron-Withdrawing Group (e.g., -Cl, -Br) | Further Deactivation | Increased reactivity |

Exploration of Related Nitro-Nitriles and Cinnamonitrile (B126248) Analogues

The study of this compound is enriched by comparing its properties and reactivity with related nitro-nitriles and cinnamonitrile analogues.

Cinnamonitrile Analogues: Cinnamonitriles, which possess a carbon-carbon double bond in the side chain, offer a point of comparison for understanding the role of the saturated aliphatic chain in this compound. The double bond in cinnamonitriles provides an additional site for chemical reactions, such as addition reactions, and also influences the electronic communication between the phenyl ring and the nitrile group. The reduction of the double bond to form hydrocinnamonitriles is a key synthetic transformation.

The following table lists some related compounds for comparative study:

| Compound Name | Structural Difference from this compound | Key Reactivity Feature |

| 4-Nitrocinnamonitrile | Contains a C=C double bond in the side chain (conjugated system) | Susceptible to both reactions at the double bond and the nitrile group. |

| 3-Phenylpropanenitrile (Hydrocinnamonitrile) | Lacks the nitro group | Aromatic ring is activated for electrophilic substitution compared to the nitro version. |

| 4-Nitrobenzonitrile (B1214597) | Lacks the propylene side chain; nitrile is directly attached to the nitro-phenyl ring | Highly activated towards nucleophilic aromatic substitution. |

| 2-Amino-4-nitrohydrocinnamonitrile | Contains an additional amino group on the aromatic ring | The amino group acts as an internal electron-donating group, modifying reactivity. |

By systematically exploring these derivatives and analogues, a deeper understanding of the structure-activity relationships within this class of compounds can be achieved, paving the way for the rational design of novel molecules with tailored properties.

Catalytic Transformations Involving 4 Nitrohydrocinnamonitrile

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and mild reaction conditions. For 4-nitrohydrocinnamonitrile, this approach is particularly relevant for transformations involving the nitro group and the nitrile functionality, as well as for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Transition metal catalysis is a cornerstone of modern organic synthesis, facilitating a wide array of bond-forming reactions. numberanalytics.com The presence of an aromatic ring and a nitrile group in this compound offers multiple sites for such transformations.

C-C Bond Formation:

Cross-coupling reactions are powerful tools for forging C-C bonds. rsc.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are staples in this field. organic-chemistry.org While direct examples with this compound are not extensively documented, the reactivity of similar aryl halides and pseudohalides in these reactions provides a strong basis for predicting its behavior. For instance, if the nitro group were to be replaced by a halide, the resulting aryl halide could readily participate in palladium-catalyzed cross-coupling reactions. rsc.org

Furthermore, the activation of C-H bonds presents a modern avenue for C-C bond formation. The aromatic C-H bonds of the phenyl ring in this compound could potentially be functionalized through directed or non-directed C-H activation strategies, coupling with various partners like alkenes, alkynes, or organometallic reagents. nih.gov

C-X Bond Formation:

The formation of carbon-heteroatom bonds is another critical area of transition metal catalysis. The aromatic ring of this compound could undergo amination, etherification, or thiolation reactions, catalyzed by metals like palladium or copper. These reactions often proceed via reductive elimination from a metal center bearing both the aryl group and the heteroatom-containing fragment.

A significant transformation for this compound is the reduction of the nitro group to an amine, which is a C-N bond-forming reaction in a broader sense and a key step towards synthesizing valuable derivatives like 4-aminohydrocinnamonitrile. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide is a common and efficient method for this conversion.

A plausible reaction scheme for the reduction of the nitro group is shown below:

Scheme 1: Catalytic hydrogenation of this compound to 4-aminohydrocinnamonitrile.

The choice of ligand in a transition metal complex is crucial for controlling the catalyst's activity, selectivity, and stability. For reactions involving this compound, ligand design would be tailored to the specific transformation.

In cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote oxidative addition and reductive elimination steps. For instance, in Suzuki-Miyaura couplings of aryl chlorides, ligands like Buchwald's biarylphosphines or N-heterocyclic carbenes (NHCs) have proven highly effective. organic-chemistry.org

For asymmetric transformations, such as the potential asymmetric hydrogenation of the aromatic ring or a hypothetical C=C bond in a derivative, chiral ligands are indispensable. Chiral phosphines, like those used in Noyori's and Knowles' pioneering work, or P,N-ligands like PHOX (phosphine-oxazoline) ligands, could be employed to induce enantioselectivity. ub.edunih.gov The design of these ligands creates a chiral environment around the metal center, dictating the stereochemical outcome of the reaction.

Heterogeneous Catalysis Investigations

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant practical advantages, including ease of catalyst separation and recycling. acs.org For this compound, heterogeneous catalysts are particularly relevant for hydrogenation reactions.

The catalytic hydrogenation of the nitrile group to a primary amine is a key transformation. While the hydrogenation of 3-phenylpropionitrile (B121915) (the non-nitrated analog) over palladium on carbon has been studied, achieving high selectivity can be challenging. nih.gov The reaction often yields a mixture of primary, secondary, and tertiary amines. However, the use of specific additives and reaction conditions can enhance the selectivity towards the desired primary amine. nih.govbme.hu

Common catalysts for nitrile hydrogenation include:

Palladium on Carbon (Pd/C): Widely used, but may require optimization for selectivity. nih.gov

Raney Nickel (Ra-Ni): A cost-effective and active catalyst.

Raney Cobalt (Ra-Co): Often shows good selectivity for primary amines. bme.hu

Rhodium and Ruthenium catalysts: Can also be effective, sometimes offering different selectivity profiles. nih.gov

The reduction of the nitro group is another important application of heterogeneous catalysis. Catalysts like Pd/C, PtO₂, and Raney Ni are highly effective for the chemoselective reduction of aromatic nitro groups to amines under hydrogen pressure. rsc.org This transformation is generally high-yielding and proceeds under relatively mild conditions. The selective reduction of the nitro group in the presence of the nitrile is a key consideration, and catalyst choice is critical.

A table summarizing common heterogeneous catalysts for these transformations is presented below:

| Catalyst | Target Functionality | Typical Conditions | Reference(s) |

| Pd/C | Nitrile, Nitro Group | H₂ (gas), various solvents (e.g., ethanol, methanol) | nih.gov, |

| Raney Ni | Nitrile, Nitro Group | H₂ (gas), various solvents | bme.hu |

| Raney Co | Nitrile | H₂ (gas), often with ammonia (B1221849) to improve selectivity | bme.hu |

| PtO₂ | Nitro Group | H₂ (gas), various solvents |

Photocatalysis and Electrocatalysis in this compound Chemistry

Photocatalysis and electrocatalysis represent green and sustainable approaches to chemical transformations, utilizing light or electricity, respectively, to drive reactions.

Photocatalysis: The photocatalytic reduction of nitroaromatics, such as 4-nitrophenol (B140041), has been demonstrated using various semiconductor photocatalysts (e.g., TiO₂, CdS) or molecular photocatalysts. nih.govresearchgate.net This process typically involves the generation of electron-hole pairs in the photocatalyst upon light absorption. The photogenerated electrons can then reduce the nitro group. A similar approach could be envisioned for the reduction of this compound. The reaction would likely proceed through a series of single-electron transfer steps, ultimately yielding the corresponding aniline (B41778) derivative.

Organocatalysis and Asymmetric Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. wikipedia.orgorganic-chemistry.org For this compound and its derivatives, organocatalysis could be employed in various asymmetric transformations.

If a double bond were introduced into the aliphatic chain of this compound, creating a Michael acceptor, a variety of organocatalytic asymmetric additions could be performed. For example, the asymmetric Michael addition of nucleophiles to α,β-unsaturated nitriles can be catalyzed by chiral amines, thioureas, or squaramides, generating a new stereocenter with high enantioselectivity. beilstein-journals.org

Furthermore, the nitro group itself can act as an activating group. Asymmetric conjugate additions to nitroalkenes are well-established organocatalytic reactions. beilstein-journals.org While the nitro group in this compound is on the aromatic ring, derivatives with a nitro group on the side chain would be amenable to such transformations.

Asymmetric hydrogenation of a potential C=C bond in a derivative of this compound could also be achieved using organocatalytic methods, such as Hantzsch ester-mediated transfer hydrogenations catalyzed by a chiral Brønsted acid. nsf.gov

The field of asymmetric organocatalysis is rapidly expanding, and the development of new catalysts and reactions could open up novel pathways for the enantioselective functionalization of this compound and its derivatives. rsc.org

Computational Chemistry and Theoretical Studies on 4 Nitrohydrocinnamonitrile

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its physical properties and chemical behavior. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic landscape of molecules like 4-Nitrohydrocinnamonitrile. nih.gov

Density Functional Theory (DFT) is a widely used computational method for predicting the physical and chemical properties of molecules. cdnsciencepub.com DFT calculations for this compound would typically be performed using a functional such as B3LYP and a basis set like 6-311G(d,p) to obtain optimized molecular geometry and electronic properties. materialsciencejournal.org

Key parameters derived from DFT calculations provide a quantitative measure of the molecule's electronic character. These global reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, are crucial for predicting the molecule's stability and reactivity. researchgate.netmdpi.com For instance, a lower ionization potential suggests a greater ability to donate an electron. imist.ma

Table 1: Predicted Global Reactivity Descriptors for this compound (Hypothetical Values based on Analogous Compounds)

| Descriptor | Predicted Value (eV) | Implication |

| Ionization Potential (IP) | ~8.0 - 9.0 | High energy required to remove an electron. |

| Electron Affinity (EA) | ~2.0 - 3.0 | Favorable to accept an electron. |

| Chemical Hardness (η) | ~3.0 - 3.5 | Indicates high stability and low reactivity. |

| Electrophilicity Index (ω) | ~2.5 - 3.5 | Moderate to high electrophilicity. |

These values are estimations based on computational studies of similar nitrophenyl compounds and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting the outcomes of chemical reactions. fossee.in This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are critical in determining the reactivity and selectivity of a molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO is anticipated to be concentrated on the nitro group and the nitrile group, reflecting their electron-accepting nature. researchgate.netrsc.org The energy gap between the HOMO and LUMO (the H-L gap) is a key indicator of chemical reactivity; a smaller gap generally corresponds to higher reactivity. scirp.org

The distribution of the HOMO and LUMO provides insights into the likely sites of electrophilic and nucleophilic attack. The regions of the molecule with the highest HOMO density are most susceptible to attack by electrophiles, while the areas with the highest LUMO density are the preferred sites for nucleophilic attack. In the case of this compound, the aromatic ring would be the likely site for electrophilic attack, whereas the carbon atom of the nitrile group and the positions on the ring activated by the nitro group would be susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Hypothetical Values)

| Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -8.5 | Phenyl ring |

| LUMO | -1.5 | Nitro group, Nitrile group |

| HOMO-LUMO Gap | 7.0 | Indicates high kinetic stability |

These values are estimations based on computational studies of similar nitrophenyl compounds and are intended for illustrative purposes.

Reaction Mechanism Predictions and Validation

Computational chemistry provides invaluable tools for mapping the pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that govern reaction rates. koreascience.kr

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. ibchem.com Locating and characterizing the transition state is a primary goal of computational reaction mechanism studies. This is typically achieved by searching for a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

For a hypothetical reaction of this compound, such as the nucleophilic addition of a cyanide ion to a carbonyl compound, computational methods can be used to model the geometry of the transition state. fossee.inmdpi.com In an SN2 reaction involving the cyanide group, for example, the transition state would feature a partially formed bond between the nucleophile and the carbon atom, and a partially broken bond between the carbon and the leaving group. fossee.in

An energy profile, or reaction coordinate diagram, illustrates the change in potential energy as a reaction progresses from reactants to products. ibchem.com By calculating the energies of the reactants, products, intermediates, and transition states, a comprehensive energy profile can be constructed.

The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that determines the rate of a reaction. A lower activation energy corresponds to a faster reaction. For multi-step reactions, the step with the highest activation energy is the rate-determining step.

Computational Insights into Reactivity and Selectivity

Beyond understanding the intrinsic properties of a molecule, computational chemistry can predict how it will behave in a chemical reaction, including its reactivity and the selectivity of product formation.

The electronic properties derived from DFT and FMO analysis provide a strong indication of the molecule's inherent reactivity. The presence of the electron-withdrawing nitro group in this compound is expected to activate the aromatic ring towards nucleophilic aromatic substitution, while deactivating it towards electrophilic aromatic substitution. The nitrile group itself is a site of potential reactivity, being susceptible to hydrolysis, reduction, or addition reactions.

Computational studies on analogous systems have shown that both steric and electronic effects play crucial roles in determining the selectivity of reactions. scirp.orgkoreascience.kr For example, in a reaction with multiple potential sites for attack, calculations of the relative activation energies for each pathway can predict the major product. The regioselectivity of a reaction on the aromatic ring, for instance, can be rationalized by examining the distribution of charge and the frontier molecular orbitals.

By modeling the transition states for different possible reaction pathways, computational chemistry can provide a detailed rationale for the observed or predicted selectivity, offering a molecular-level understanding that is often difficult to obtain through experimental means alone.

Prediction of Regiochemical Preference

The prediction of regiochemical preference in reactions involving aromatic compounds is a common application of computational chemistry. rsc.orgresearchgate.net Methods like RegioSQM utilize calculations of properties such as proton affinities to predict the most likely sites for electrophilic attack on an aromatic ring. rsc.orgd-nb.infonih.gov For a molecule like this compound, which contains a substituted benzene (B151609) ring, such studies would be invaluable for predicting the outcomes of further functionalization. For instance, in electrophilic aromatic substitution reactions, theoretical calculations could determine whether an incoming electrophile would preferentially add to the ortho or meta positions relative to the existing substituents. This is typically achieved by calculating the energies of the intermediate sigma complexes for each possible addition, with the lower energy pathway indicating the more likely product. nih.gov However, no specific studies applying these predictive models to this compound have been found.

Elucidation of Stereochemical Outcomes

Theoretical studies are also instrumental in elucidating the stereochemical outcomes of chemical reactions. For molecules with chiral centers or those that can form stereoisomers during a reaction, computational methods can predict which stereoisomer is energetically favored. This often involves calculating the transition state energies for the formation of different stereoisomers. Reactions leading to the formation of this compound, or reactions where it is a substrate, could potentially have stereochemical implications, for example, if the cyanoethyl group contains a chiral center. Computational analysis could provide insight into the preferred stereochemistry of the products. Nevertheless, the scientific literature lacks specific computational research on the stereochemical outcomes related to this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful technique for studying the conformational flexibility of molecules. cresset-group.comnumberanalytics.commun.ca For a molecule like this compound, which has a flexible side chain attached to a rigid benzene ring, MD simulations could reveal the preferred spatial arrangements (conformers) of the molecule and the energy barriers between them. mun.ca This information is crucial for understanding how the molecule might interact with other molecules, such as in biological systems or as a reactant in a chemical transformation. cresset-group.com The conformational ensemble of a molecule can significantly influence its physical and chemical properties. mun.ca While general methodologies for performing conformational analysis using MD simulations are well-established, specific studies and the resulting data for this compound are not available in the current body of scientific literature.

Future Research Directions and Emerging Trends

Exploration of Undiscovered Reactivity Modes

The presence of both a nitrile and a nitro group in 4-Nitrohydrocinnamonitrile suggests a rich and largely unexplored reactive landscape. Future research will likely focus on uncovering novel transformations of these functional groups. The reactivity of the aromatic ring, activated by the nitro group, also presents opportunities for discovering new synthetic methodologies.

Key areas for exploration include:

Integration with Supramolecular Chemistry

The polar nitrile and nitro groups of this compound make it an interesting candidate for supramolecular chemistry. These groups can participate in non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. This opens up possibilities for the design and synthesis of new supramolecular architectures.

Future research may involve:

Development of Novel Catalytic Systems

The development of new catalytic systems that can selectively transform this compound is a promising area of research. This includes both homogeneous and heterogeneous catalysis. The nitro group can be reduced to an amine, which can then be used to anchor the molecule to a solid support or to coordinate with metal centers in a catalyst.

Potential research directions include:

Opportunities in Materials Science and Chemical Biology Research

The properties of this compound make it a valuable building block for new materials and a tool for chemical biology studies. Its derivatives could find applications in various fields, from electronics to medicine.

In materials science, future work could focus on:

In chemical biology, research could explore:

The following table provides a summary of the potential research directions for this compound:

| Research Area | Focus | Potential Applications |

|---|---|---|

| Undiscovered Reactivity | Novel cyclizations, asymmetric transformations, photoredox catalysis | Synthesis of complex molecules, development of new synthetic methods |

| Supramolecular Chemistry | Host-guest chemistry, self-assembly, crystal engineering | Molecular sensors, drug delivery systems, functional materials |

| Novel Catalytic Systems | Biocatalysis, organocatalysis, nanocatalysis | Green chemistry, efficient chemical synthesis |

| Materials Science | Nonlinear optical materials, polymers | Optoelectronics, advanced materials |

| Chemical Biology | Bioorthogonal chemistry, probe development | Bioimaging, diagnostics |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-nitrohydrocinnamonitrile, and how do reaction conditions influence yield and purity?

- Methodological guidance : Optimize nitration and cyano group introduction using controlled electrophilic aromatic substitution. For nitrated aromatic precursors, employ HNO₃/H₂SO₄ under ice-cooling (0–5°C) to minimize byproducts like dinitro derivatives . Monitor reaction progress via TLC or HPLC–MS/MS . Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity with NMR (¹H/¹³C) and HRMS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety measures : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritancy. In case of skin contact, wash immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist . Store in airtight containers away from reducing agents to prevent explosive decomposition .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Analytical workflow :

- NMR : Confirm nitro and cyano group positions via ¹H NMR chemical shifts (aromatic protons deshielded by nitro groups) and ¹³C NMR for nitrile carbon (~110–120 ppm) .

- IR : Identify characteristic nitro (1520–1350 cm⁻¹) and nitrile (2250 cm⁻¹) stretches .

- MS/MS : Use ESI– or EI–MS to detect molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

- Experimental design : Conduct accelerated stability studies in solvents (e.g., DMSO, acetonitrile) at 4°C, 25°C, and 40°C. Monitor degradation via HPLC–UV at 254 nm (nitro group absorbance) . Use Arrhenius kinetics to predict shelf life. Note: Polar aprotic solvents like DMSO may stabilize nitriles but accelerate nitro group hydrolysis under acidic conditions .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

- Data contradiction analysis : Impurities like nitroso derivatives or unreacted precursors may co-elute in HPLC. Mitigate via:

- SPE cleanup : Use C18 cartridges to isolate target compounds from polar impurities .

- Dual detection : Pair UV with CAD (charged aerosol detection) for non-UV-active byproducts .

- Isotopic labeling : Synthesize deuterated analogs as internal standards for precise quantification .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological approach : Perform kinetic studies with varying nucleophiles (e.g., amines, thiols) in DMF or DMSO. Monitor reaction rates via in situ FTIR or NMR. Use DFT calculations to model transition states and charge distribution (e.g., nitro group as a meta-directing, deactivating substituent) .

Q. How can researchers reconcile discrepancies in reported spectroscopic data for this compound across different studies?

- Resolution strategy : Cross-validate data using certified reference materials (CRMs) from NIST or CAS . Account for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and instrument calibration drift. Collaborative interlaboratory studies are recommended .

Q. What strategies optimize the electrochemical reduction of the nitro group in this compound to synthesize amine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.